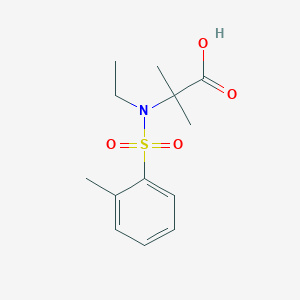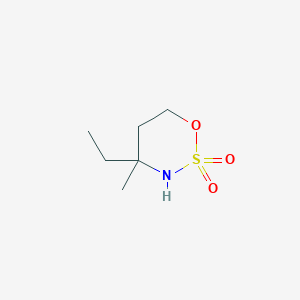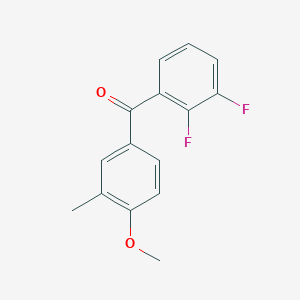
5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one
概要
説明
5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group into the naphthalene ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Fluorination: Introduction of the fluorine atom using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Reduction: Reduction of the nitro group to an amine, followed by cyclization to form the dihydronaphthalenone structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially converting the dihydronaphthalenone to a naphthoquinone derivative.
Reduction: Reduction of the nitro group to an amine, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinone derivatives, while reduction could produce amine derivatives.
科学的研究の応用
5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one may have various applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to the presence of the nitro and fluorine groups.
Medicine: Exploration as a potential pharmaceutical agent, particularly in the development of anti-cancer or anti-inflammatory drugs.
Industry: Use in the production of advanced materials, such as polymers or dyes.
作用機序
The mechanism of action of 5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group could undergo bioreduction to form reactive intermediates, while the fluorine atom might enhance binding affinity to target proteins.
類似化合物との比較
Similar Compounds
5-Fluoro-8-nitronaphthalene: Lacks the dihydro component but shares the fluorine and nitro substituents.
8-Nitro-3,4-dihydronaphthalen-1(2H)-one: Similar structure without the fluorine atom.
5-Fluoro-3,4-dihydronaphthalen-1(2H)-one: Similar structure without the nitro group.
Uniqueness
The combination of fluorine and nitro groups in 5-Fluoro-8-nitro-3,4-dihydronaphthalen-1(2H)-one may confer unique chemical properties, such as increased reactivity or specific biological activity, distinguishing it from other similar compounds.
特性
CAS番号 |
143654-63-1 |
|---|---|
分子式 |
C10H8FNO3 |
分子量 |
209.17 g/mol |
IUPAC名 |
5-fluoro-8-nitro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H8FNO3/c11-7-4-5-8(12(14)15)10-6(7)2-1-3-9(10)13/h4-5H,1-3H2 |
InChIキー |
VTHOHONRMLWGNM-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2C(=O)C1)[N+](=O)[O-])F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[4-(1-Methylethyl)aminobutyl]phenol](/img/structure/B8301812.png)





